molecular formula C31H30N2O2 B299688 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B299688
M. Wt: 462.6 g/mol
InChI Key: DBPKQTMQHGKIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, also known as BMQ, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. BMQ is a quinazolinone derivative that has shown promising results in various studies due to its unique chemical structure, which allows it to interact with specific biological targets.

Mechanism of Action

2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects in various studies. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has also been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is its ability to selectively target specific biological targets, which makes it a valuable tool for studying various cellular processes. Additionally, 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit low toxicity in various studies, which makes it a safer alternative to other compounds that are used in scientific research.
However, one of the limitations of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can be challenging and time-consuming, which can limit its availability for use in scientific research.

Future Directions

There are several future directions for research on 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one. One potential area of study is the development of more efficient synthesis methods that can increase the yield of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and reduce the overall cost of production. Additionally, further studies are needed to elucidate the specific biological targets of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and to better understand its mechanism of action.
Another area of research is the development of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives that exhibit improved solubility and bioavailability, which could increase their potential applications in scientific research and clinical settings. Finally, further studies are needed to explore the potential therapeutic applications of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and its derivatives in various disease conditions.

Synthesis Methods

The synthesis of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can be achieved through a multistep process that involves the reaction of 4-butoxy-4'-methylbiphenyl-3-carboxylic acid with o-phenylenediamine in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to form the final product, 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Scientific Research Applications

2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.

properties

Product Name

2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C31H30N2O2

Molecular Weight

462.6 g/mol

IUPAC Name

2-[2-butoxy-5-(4-methylphenyl)phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C31H30N2O2/c1-3-4-20-35-29-19-18-24(23-16-14-22(2)15-17-23)21-27(29)30-32-28-13-9-8-12-26(28)31(34)33(30)25-10-6-5-7-11-25/h5-19,21,30,32H,3-4,20H2,1-2H3

InChI Key

DBPKQTMQHGKIAX-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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